molecular formula C16H23NSe B14201551 Cyclohexanamine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-84-1

Cyclohexanamine, N-[2-(phenylseleno)butylidene]-

Cat. No.: B14201551
CAS No.: 831200-84-1
M. Wt: 308.3 g/mol
InChI Key: SEABVVNWNXYUNR-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is a chemical compound with the molecular formula C16H23NSe It is a derivative of cyclohexanamine, where the amine group is substituted with a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of cyclohexanamine with a phenylseleno-containing reagent. One common method is the condensation reaction between cyclohexanamine and 2-(phenylseleno)butanal under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-[2-(phenylseleno)butylidene]- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to produce alkenes.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.

    Substitution: The phenylseleno group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Alkenes and selenoxides.

    Reduction: Cyclohexanamine derivatives.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

Cyclohexanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine, N-(phenylmethylene)-: Similar structure but with a phenylmethylene group instead of a phenylseleno group.

    Cyclohexylamine: The parent compound without any substituents on the amine group.

Uniqueness

Cyclohexanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

831200-84-1

Molecular Formula

C16H23NSe

Molecular Weight

308.3 g/mol

IUPAC Name

N-cyclohexyl-2-phenylselanylbutan-1-imine

InChI

InChI=1S/C16H23NSe/c1-2-15(18-16-11-7-4-8-12-16)13-17-14-9-5-3-6-10-14/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3

InChI Key

SEABVVNWNXYUNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C=NC1CCCCC1)[Se]C2=CC=CC=C2

Origin of Product

United States

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